1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including compounds similar to 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, has been explored for their potential as anticancer agents. These compounds have shown cytotoxic activities against various breast cancer cell lines, demonstrating their potential in cancer therapy (Redda et al., 2010).
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of 1,2,3,4-tetrahydroquinoline derivatives have been studied, with some compounds exhibiting significant antimicrobial properties. This makes them candidates for developing new antibacterial and antifungal agents (Kadhim & Khammas, 2014).
Antiparasitic Drug Development
Research has been conducted on 1,2,3,4-tetrahydroquinoline derivatives for their antiprotozoal activities, particularly against Trypanosoma cruzi and Plasmodium falciparum. These findings suggest their potential in developing antiparasitic drugs (Pagliero et al., 2010).
Antitubulin Activity
Certain 1,2,3,4-tetrahydroquinoline derivatives have shown promising antitubulin activity, making them potential candidates for anticancer drug development. Their ability to inhibit tubulin polymerization positions them as potential therapeutic agents in cancer treatment (Liou et al., 2008).
Broad Medicinal Chemistry Significance
1,2,3,4-Tetrahydroquinoline derivatives play a significant role in medicinal chemistry with a wide range of pharmacological activities, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-oxidant properties. This highlights the broad potential of these compounds in various therapeutic areas (Sabale, Patel, & Kaur, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXTRQXDBVQBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630798 |
Source
|
Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847171-51-1 |
Source
|
Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.